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molecular formula C10H14O3 B8339217 9-Oxodec-4-ynoic acid

9-Oxodec-4-ynoic acid

Cat. No. B8339217
M. Wt: 182.22 g/mol
InChI Key: LPDJDMBEWSEWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04312994

Procedure details

20 Grams of 9-oxodec-4-yn-1-ol of Example 16 is dissolved in 200 ml of acetone and cooled to 0° C. The cold solution is stirred and treated dropwise with 90 ml of 2.67 molar Jones reagent (chromic acid in sulfuric acid and water). The acetone solution is decanted from the solid chromium salts, which are then rinsed with fresh acetone. The acetone solutions are combined and poured into a mixture of ether and water. The ether layer is separated from the water, washed once with water, and then extracted three times with 5% potassium carbonate solution. The alkaline extracts are combined, acidified with concentrated hydrochloric acid and extracted twice with ether and once with ethyl acetate. The extracts are combined, dried over sodium sulfate, and stripped of solvent to give the pure title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]#[C:7][CH2:8][CH2:9][CH2:10][OH:11].CC(C)=[O:15].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O>[O:1]=[C:2]([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]#[C:7][CH2:8][CH2:9][C:10]([OH:15])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCCC#CCCCO)C
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones reagent
Quantity
90 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The cold solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The acetone solution is decanted from the solid chromium salts, which
WASH
Type
WASH
Details
are then rinsed with fresh acetone
ADDITION
Type
ADDITION
Details
poured into a mixture of ether and water
CUSTOM
Type
CUSTOM
Details
The ether layer is separated from the water
WASH
Type
WASH
Details
washed once with water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 5% potassium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether and once with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
O=C(CCCC#CCCC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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